molecular formula C11H14F3NO4 B13519537 Methyl3-(piperidin-2-yl)prop-2-ynoate,trifluoroaceticacid

Methyl3-(piperidin-2-yl)prop-2-ynoate,trifluoroaceticacid

Cat. No.: B13519537
M. Wt: 281.23 g/mol
InChI Key: OBUMTZGEUNVAMI-UHFFFAOYSA-N
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Description

Methyl 3-(piperidin-2-yl)prop-2-ynoate; trifluoroacetic acid is a compound that combines a piperidine ring with a propynoate ester and trifluoroacetic acid. Piperidine derivatives are widely recognized for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(piperidin-2-yl)prop-2-ynoate typically involves the reaction of piperidine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The resulting product is then treated with methyl iodide to obtain the final ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(piperidin-2-yl)prop-2-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(piperidin-2-yl)prop-2-ynoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-(piperidin-2-yl)prop-2-ynoate involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The trifluoroacetic acid component enhances the compound’s stability and solubility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(piperidin-2-yl)prop-2-ynoate is unique due to its combination of a piperidine ring, an alkyne group, and an ester functionality. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H14F3NO4

Molecular Weight

281.23 g/mol

IUPAC Name

methyl 3-piperidin-2-ylprop-2-ynoate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C9H13NO2.C2HF3O2/c1-12-9(11)6-5-8-4-2-3-7-10-8;3-2(4,5)1(6)7/h8,10H,2-4,7H2,1H3;(H,6,7)

InChI Key

OBUMTZGEUNVAMI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C#CC1CCCCN1.C(=O)(C(F)(F)F)O

Origin of Product

United States

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